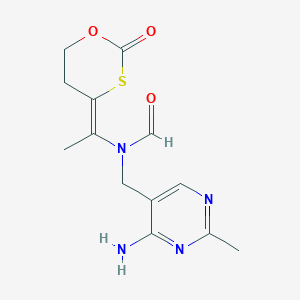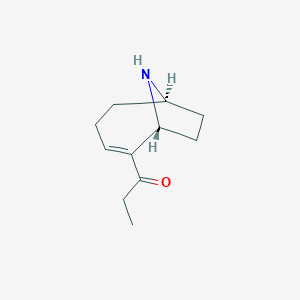
Homoanatoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoanatoxin is a naturally occurring toxin produced by cyanobacteria, a group of photosynthetic bacteria commonly found in freshwater and marine environments. This toxin is known for its potent neurotoxicity, which can cause severe damage to the nervous system of animals and humans. Despite its harmful effects, homoanatoxin has become a subject of scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
Homoanatoxin exerts its toxic effects by binding to and blocking the function of specific ion channels in the nervous system. In particular, homoanatoxin has been shown to bind to voltage-gated potassium channels, which are critical for regulating the electrical activity of neurons. By blocking these channels, homoanatoxin disrupts the normal function of the nervous system, leading to symptoms such as muscle weakness, paralysis, and respiratory failure.
Efectos Bioquímicos Y Fisiológicos
Homoanatoxin has a range of biochemical and physiological effects on the nervous system. In addition to blocking voltage-gated potassium channels, homoanatoxin has also been shown to inhibit the activity of other ion channels, including calcium channels and sodium channels. These effects can lead to a range of symptoms, including muscle spasms, seizures, and respiratory failure. In severe cases, homoanatoxin exposure can be fatal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Homoanatoxin has several advantages for use in laboratory experiments. For example, its potent neurotoxicity makes it a useful tool for studying the function of ion channels in the nervous system. Additionally, homoanatoxin is relatively stable and can be stored for extended periods of time, making it a convenient reagent for use in experiments. However, homoanatoxin also has several limitations, including its high cost and limited availability. Additionally, its potent neurotoxicity makes it a hazardous material that requires specialized training and equipment to handle safely.
Direcciones Futuras
There are several potential future directions for research on homoanatoxin. One area of interest is the development of homoanatoxin-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of research involves the use of homoanatoxin as a tool for studying the function of ion channels in other tissues and organ systems, such as the heart and lungs. Finally, researchers are also exploring the use of homoanatoxin as a potential biotechnological tool for the development of new drugs and therapies.
Métodos De Síntesis
Homoanatoxin can be synthesized through a complex process that involves the extraction and purification of the toxin from cyanobacteria cultures. The extraction process typically involves the use of solvents and chromatography techniques to isolate homoanatoxin from other compounds present in the culture. Once purified, the toxin can be further characterized using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Homoanatoxin has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. One of the most promising areas of research involves the use of homoanatoxin as a tool for studying the function of ion channels in the nervous system. Ion channels are proteins that play a critical role in the transmission of electrical signals in the nervous system. By selectively blocking or activating specific ion channels, researchers can gain insights into their function and potential therapeutic applications.
Propiedades
Número CAS |
142926-86-1 |
|---|---|
Nombre del producto |
Homoanatoxin |
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]propan-1-one |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h5,8,10,12H,2-4,6-7H2,1H3/t8-,10-/m1/s1 |
Clave InChI |
VVMQRZZXKNDPOT-PSASIEDQSA-N |
SMILES isomérico |
CCC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |
SMILES |
CCC(=O)C1=CCCC2CCC1N2 |
SMILES canónico |
CCC(=O)C1=CCCC2CCC1N2 |
Sinónimos |
2-(propan-1-oxo-1-yl)-9-azabicyclo(4.2.1)non-2-ene homoanatoxin HomoAnTx |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



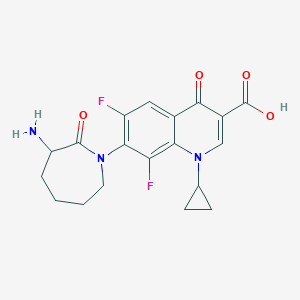
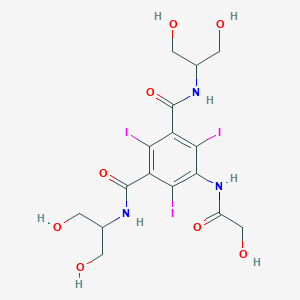
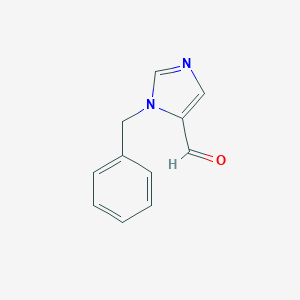
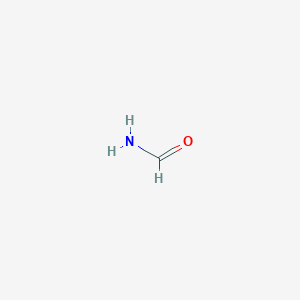
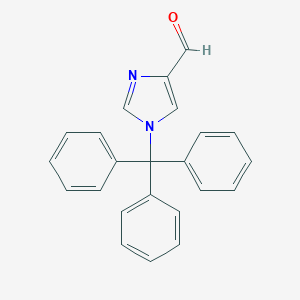
![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)
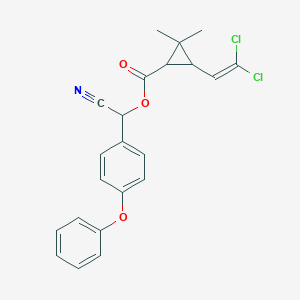
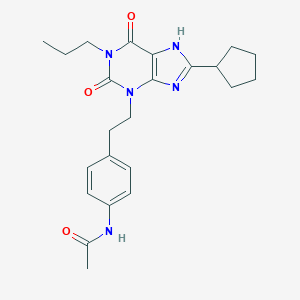
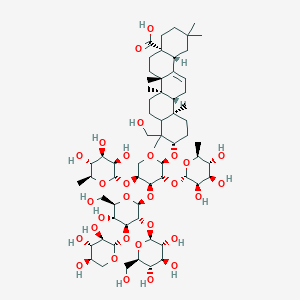
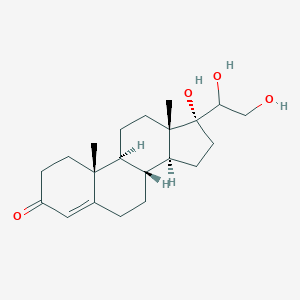
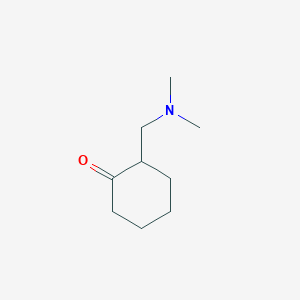
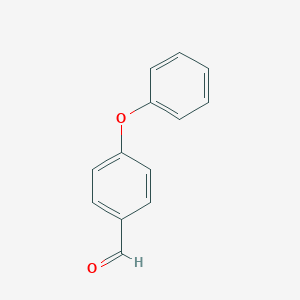
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
